molecular formula C21H15ClN2OS B2770794 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339103-97-8

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2770794
CAS No.: 339103-97-8
M. Wt: 378.87
InChI Key: BZSRIFPGFYZNCV-UHFFFAOYSA-N
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Description

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with substituted benzyl halides. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate to facilitate the cyclization and substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole
  • 2-{2-[(4-Bromobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole
  • 2-{2-[(4-Fluorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-17-12-10-15(11-13-17)14-26-19-9-5-4-8-18(19)21-24-23-20(25-21)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSRIFPGFYZNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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